molecular formula C20H15F3N4O2S2 B2691156 1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847192-19-2

1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2691156
CAS RN: 847192-19-2
M. Wt: 464.48
InChI Key: OKOXDXLWPUGDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15F3N4O2S2 and its molecular weight is 464.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The study of isomeric pyrazolo[3,4-d]pyrimidine-based molecules, including those related to the mentioned compound, reveals insights into molecular dimerization and interactions. These compounds exhibit different crystal structures based on the positions of substituents, which affect their molecular interactions, including hydrogen bonding and pi-pi stacking interactions. This understanding is crucial in the development of materials with specific molecular properties and interactions (Avasthi et al., 2002).

Synthesis and Catalysis

Innovative synthesis techniques for pyridine-pyrimidines and their derivatives have been explored, showing the efficiency of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst. This research demonstrates the compound's role in facilitating the synthesis of structurally diverse compounds, offering potential applications in pharmaceuticals and materials science (Rahmani et al., 2018).

Heterocyclic Compound Formation

Research into the formation of heterocyclic compounds via indene-1,3-diones highlights the versatility of pyrimidinone derivatives in synthesizing polyfunctional fused heterocyclic compounds. This approach offers a pathway to creating compounds with potential applications in various fields, including drug development and organic materials (Hassaneen et al., 2003).

Environmental Catalysis

The use of thiourea dioxide in water as a recyclable catalyst for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives showcases an environmentally friendly method for producing complex molecules. This research underscores the compound's role in promoting sustainable chemical reactions, highlighting its importance in green chemistry (Verma & Jain, 2012).

properties

IUPAC Name

1,3-dimethyl-7-thiophen-2-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c1-26-16-14(18(28)27(2)19(26)29)17(25-15(24-16)13-7-4-8-30-13)31-10-11-5-3-6-12(9-11)20(21,22)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOXDXLWPUGDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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